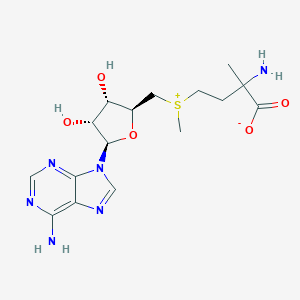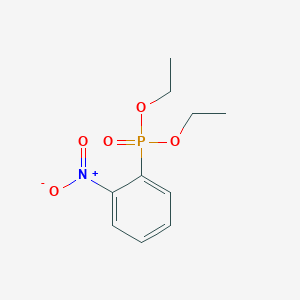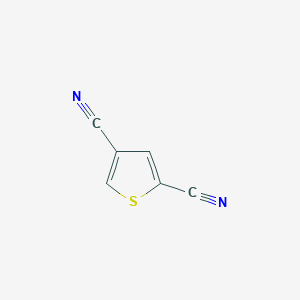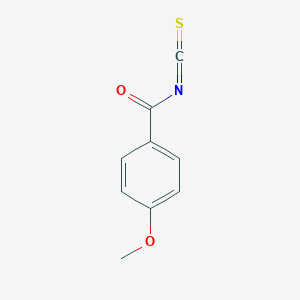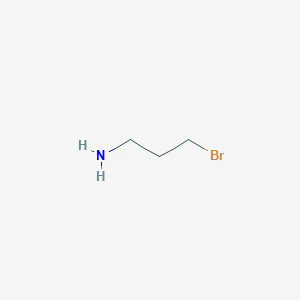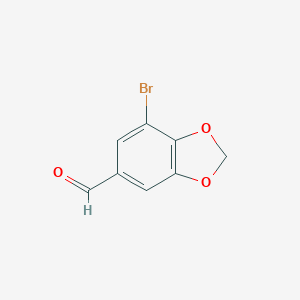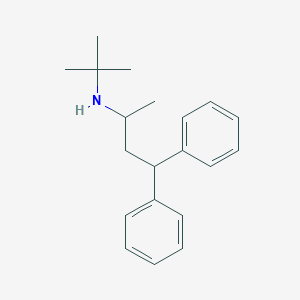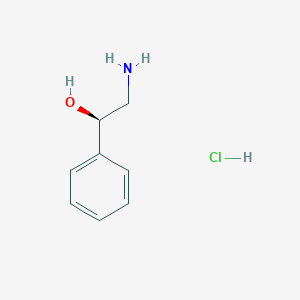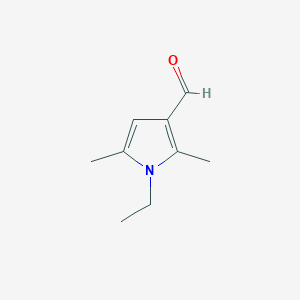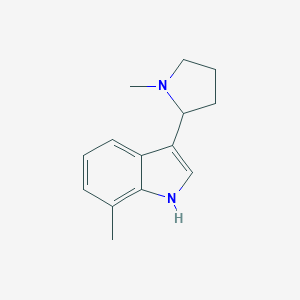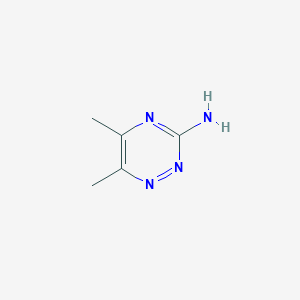
Tetracyclopropylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclopropylstannane (TCPSt) is a chemical compound that belongs to the class of organotin compounds. It is a highly reactive and unstable compound that has been the subject of extensive research due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis.
Mechanism of Action
The mechanism of action of Tetracyclopropylstannane is not fully understood due to its high reactivity and instability. However, studies have shown that this compound can interact with specific enzymes and proteins in cancer cells and viruses, leading to their inhibition. In catalysis, this compound can act as a Lewis acid catalyst, facilitating the activation of substrates and promoting the formation of new bonds.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and viruses by targeting specific enzymes and proteins. In vivo studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and reduce the viral load in infected animals. However, the toxicity and side effects of this compound are not well understood, and further studies are needed to evaluate its safety and efficacy.
Advantages and Limitations for Lab Experiments
The advantages of using Tetracyclopropylstannane in lab experiments include its high reactivity and versatility, which make it a useful tool for synthesizing novel materials and catalyzing organic reactions. However, the limitations of using this compound include its high reactivity and instability, which require careful handling and purification. Additionally, the toxicity and side effects of this compound are not well understood, and therefore, caution should be exercised when handling and using this compound.
Future Directions
There are several future directions for the research on Tetracyclopropylstannane. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral drugs. Another direction is to explore its applications in materials science, such as the synthesis of novel MOFs and coordination polymers. Additionally, further studies are needed to evaluate the toxicity and safety of this compound and to develop safer and more efficient synthesis methods.
Synthesis Methods
The synthesis of Tetracyclopropylstannane involves the reaction of cyclopropylmagnesium bromide with tin tetrachloride in anhydrous ether. The reaction proceeds through the formation of a Grignard reagent, which then reacts with tin tetrachloride to produce this compound. The synthesis of this compound is challenging due to its high reactivity and instability, and therefore, requires careful handling and purification.
Scientific Research Applications
Tetracyclopropylstannane has been extensively studied for its potential applications in medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated for its anticancer and antiviral properties. Studies have shown that this compound can inhibit the growth of cancer cells and viruses by targeting specific enzymes and proteins. In materials science, this compound has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks (MOFs) and coordination polymers. This compound has also been used as a catalyst in various organic reactions such as cross-coupling reactions and cycloaddition reactions.
properties
CAS RN |
17850-11-2 |
|---|---|
Molecular Formula |
C12H20Sn |
Molecular Weight |
283 g/mol |
IUPAC Name |
tetracyclopropylstannane |
InChI |
InChI=1S/4C3H5.Sn/c4*1-2-3-1;/h4*1H,2-3H2; |
InChI Key |
MXSNHPOEVKLHOQ-UHFFFAOYSA-N |
SMILES |
C1CC1[Sn](C2CC2)(C3CC3)C4CC4 |
Canonical SMILES |
C1CC1[Sn](C2CC2)(C3CC3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





